![molecular formula C10H9ClN2O2 B11777989 Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11777989.png)
Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities. The presence of the chloro group and the ester functionality in this compound makes it a versatile intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate typically involves the reaction of 2-chlorobenzimidazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors that allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.
Hydrolysis: Formation of 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetic acid.
Oxidation and Reduction: Formation of various oxidized or reduced benzimidazole derivatives.
科学的研究の応用
Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Employed in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chloro group and the benzimidazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active benzimidazole moiety, which can further interact with molecular targets.
類似化合物との比較
Similar Compounds
- 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetic acid
- 2-(1H-benzo[d]imidazol-2-yl)acetic acid
- Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate
Uniqueness
Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate is unique due to the presence of both the chloro group and the ester functionality, which allows for a wide range of chemical modifications and applications. The chloro group enhances its reactivity in nucleophilic substitution reactions, while the ester group provides a handle for further functionalization.
特性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC名 |
methyl 2-(2-chloro-3H-benzimidazol-5-yl)acetate |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-9(14)5-6-2-3-7-8(4-6)13-10(11)12-7/h2-4H,5H2,1H3,(H,12,13) |
InChIキー |
KVMPGMHYWLKQHK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC2=C(C=C1)N=C(N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


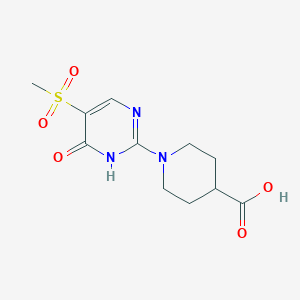
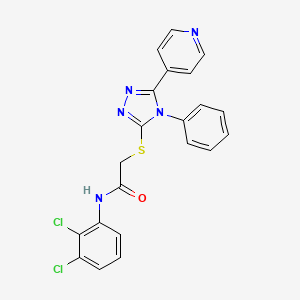
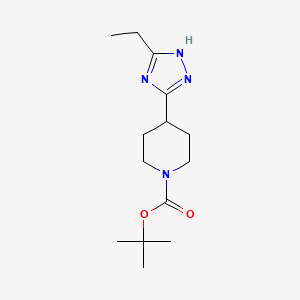

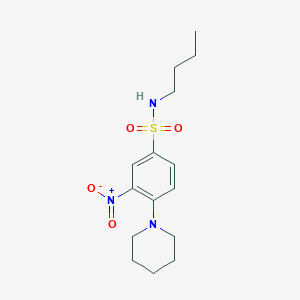
![ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate](/img/structure/B11777940.png)
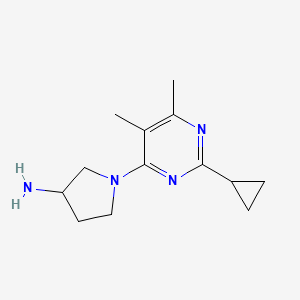
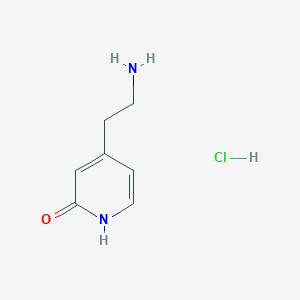
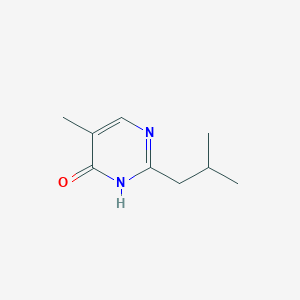
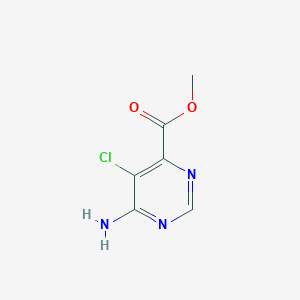
![2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11777978.png)
![3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11777981.png)
![1,4-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11777983.png)

